(2E)-2-[(2E)-{[5-(4-methylphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one
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Overview
Description
(2E)-2-[(2E)-{[5-(4-methylphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a thiazolidinone ring, and a trifluoromethyl group. These structural features contribute to its reactivity and potential utility in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-{[5-(4-methylphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-(4-methylphenyl)furan-2-carbaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 3-(trifluoromethyl)benzyl isothiocyanate under appropriate conditions to yield the final thiazolidinone product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2E)-{[5-(4-methylphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan or thiazolidinone rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for developing new pharmaceuticals or as a probe for studying biological pathways.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry. It could be investigated for its activity against specific biological targets, such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-2-[(2E)-{[5-(4-methylphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The furan and thiazolidinone rings may interact with active sites, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(2E)-{[5-(4-methylphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
- (2E)-2-[(2E)-{[5-(4-methylphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-one
Uniqueness
The uniqueness of (2E)-2-[(2E)-{[5-(4-methylphenyl)furan-2-yl]methylidene}hydrazinylidene]-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one lies in its specific combination of functional groups. The presence of both a furan ring and a thiazolidinone ring, along with the trifluoromethyl group, provides a distinct reactivity profile and potential for diverse applications. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C23H18F3N3O2S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(2E)-2-[(E)-[5-(4-methylphenyl)furan-2-yl]methylidenehydrazinylidene]-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H18F3N3O2S/c1-14-5-7-16(8-6-14)19-10-9-18(31-19)13-27-29-22-28-21(30)20(32-22)12-15-3-2-4-17(11-15)23(24,25)26/h2-11,13,20H,12H2,1H3,(H,28,29,30)/b27-13+ |
InChI Key |
XDFJIOJMWNITIB-UVHMKAGCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=N/N=C/3\NC(=O)C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=NN=C3NC(=O)C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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